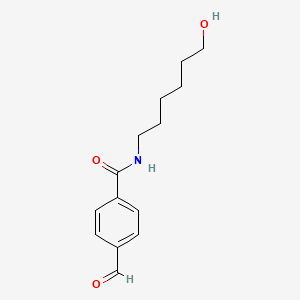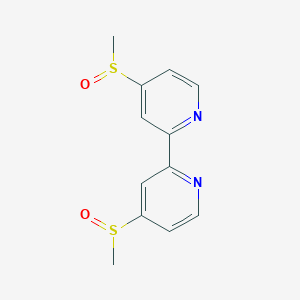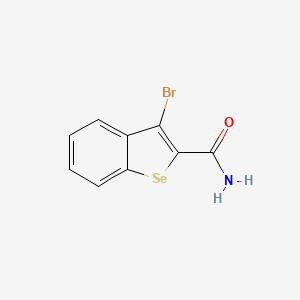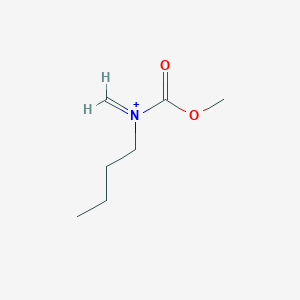
4-Formyl-N-(6-hydroxyhexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-N-(6-hydroxyhexyl)benzamide is a chemical compound with the molecular formula C14H19NO3. It is a benzamide derivative characterized by the presence of a formyl group at the 4-position and a hydroxyhexyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(6-hydroxyhexyl)benzamide typically involves the condensation of 4-formylbenzoic acid with 6-aminohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which promotes the condensation reaction efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-N-(6-hydroxyhexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyhexyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products Formed
Oxidation: 4-Carboxy-N-(6-hydroxyhexyl)benzamide.
Reduction: 4-Hydroxymethyl-N-(6-hydroxyhexyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-N-(6-hydroxyhexyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Formyl-N-(6-hydroxyhexyl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyhexyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylbenzoic acid: Lacks the hydroxyhexyl group, making it less soluble in aqueous environments.
N-(6-Hydroxyhexyl)benzamide: Lacks the formyl group, reducing its reactivity with nucleophiles.
Uniqueness
4-Formyl-N-(6-hydroxyhexyl)benzamide is unique due to the presence of both the formyl and hydroxyhexyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions that are not possible with simpler benzamide derivatives .
Propiedades
Número CAS |
392656-94-9 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
4-formyl-N-(6-hydroxyhexyl)benzamide |
InChI |
InChI=1S/C14H19NO3/c16-10-4-2-1-3-9-15-14(18)13-7-5-12(11-17)6-8-13/h5-8,11,16H,1-4,9-10H2,(H,15,18) |
Clave InChI |
FRIDGPYYHRECHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C(=O)NCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[Bis(trifluoromethyl)phosphanyl]ethyl}(dimethyl)phosphane](/img/structure/B14243762.png)



![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)




![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)


![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
